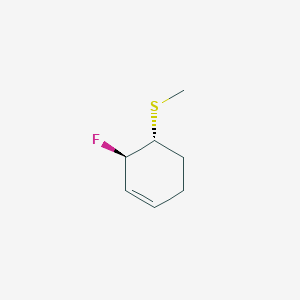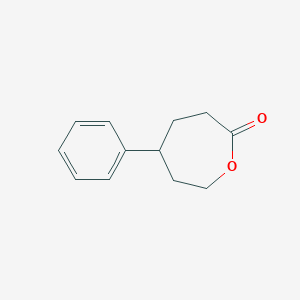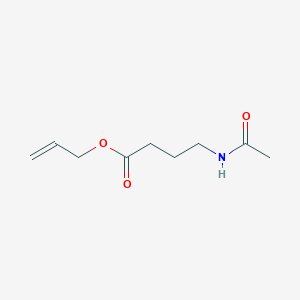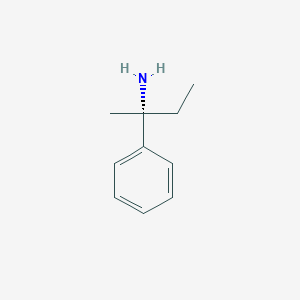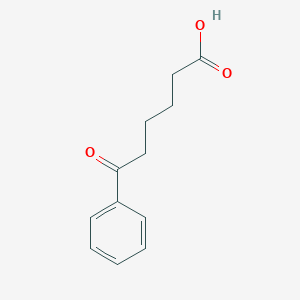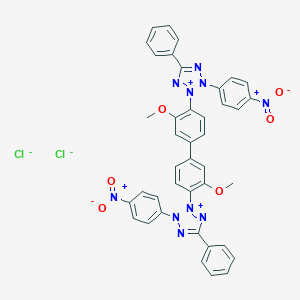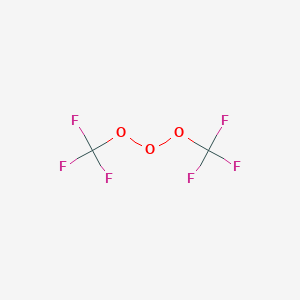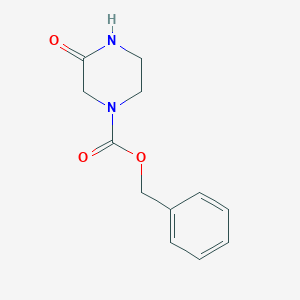
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-piperidinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-piperidinyl)-, monohydrochloride, commonly known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. PIPER is a heterocyclic organic compound that contains a pyrimidine ring along with an imidazole and a piperidine ring. In
科学研究应用
PIPER has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant binding affinity towards several receptors such as the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. PIPER has also been shown to modulate the activity of ion channels such as the NMDA receptor and the voltage-gated potassium channel. These properties make PIPER a valuable tool for studying the function of these receptors and channels in various physiological and pathological conditions.
作用机制
The exact mechanism of action of PIPER is not fully understood. However, it is believed to exert its effects by modulating the activity of various receptors and ion channels. PIPER has been shown to act as a positive allosteric modulator of the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, cognition, and neuroprotection. PIPER has also been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation.
生化和生理效应
PIPER has been shown to exhibit a range of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. PIPER has also been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory. In addition, PIPER has been shown to have neuroprotective effects against various insults such as ischemia, oxidative stress, and excitotoxicity.
实验室实验的优点和局限性
PIPER has several advantages as a tool for scientific research. It exhibits high binding affinity towards several receptors and ion channels, making it a valuable tool for studying their function. PIPER is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, PIPER also has some limitations. It has been shown to exhibit off-target effects towards some receptors, which can complicate the interpretation of experimental results. In addition, PIPER has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for research involving PIPER. One potential area of study is the development of PIPER-based drugs for the treatment of various neurological and psychiatric disorders. PIPER has been shown to exhibit neuroprotective effects and modulate the activity of several receptors and ion channels that are involved in these disorders. Another potential area of study is the elucidation of the exact mechanism of action of PIPER. Further research is needed to fully understand how PIPER modulates the activity of various receptors and ion channels. Finally, more studies are needed to investigate the in vivo effects of PIPER, which will be crucial for determining its potential as a therapeutic agent.
合成方法
PIPER can be synthesized using a multi-step process that involves the condensation of 2-aminopyrimidine with 1-piperidinyl-1H-imidazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and converted into the monohydrochloride salt form using hydrochloric acid.
属性
CAS 编号 |
138801-45-3 |
|---|---|
产品名称 |
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-piperidinyl)-, monohydrochloride |
分子式 |
C12H16ClN5 |
分子量 |
265.74 g/mol |
IUPAC 名称 |
2-imidazol-1-yl-4-piperidin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-2-7-16(8-3-1)11-4-5-14-12(15-11)17-9-6-13-10-17;/h4-6,9-10H,1-3,7-8H2;1H |
InChI 键 |
OHGHAUULKGPVLV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
其他 CAS 编号 |
138801-45-3 |
同义词 |
2-imidazol-1-yl-4-(1-piperidyl)pyrimidine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



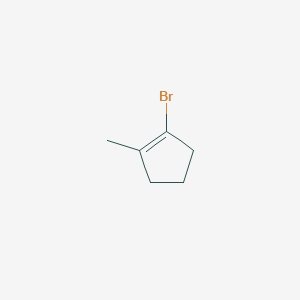
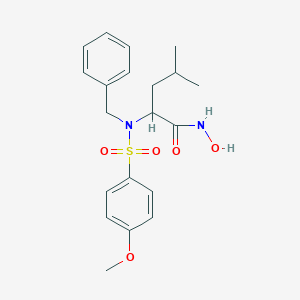
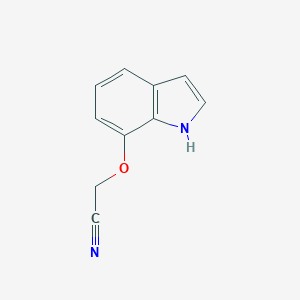
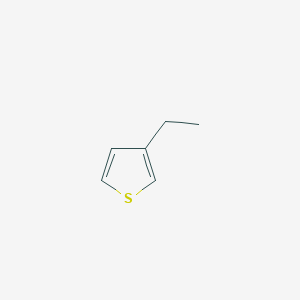
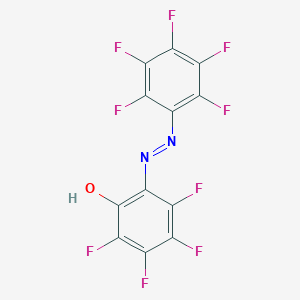
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
